Methyl 4-(3-hydroxypropoxy)benzoate
Overview
Description
Synthesis Analysis
The synthesis of methyl benzoate derivatives typically involves condensation reactions. For instance, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate is synthesized from methyl 4-bromobenzoate and iso-vanilline using a condensation reaction with cupric oxide as a catalyst . Similarly, methyl 4-(4-aminostyryl) benzoate is prepared and characterized, indicating the potential for various benzoate derivatives to be synthesized using different starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structures of these derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and UV-Vis, as well as single-crystal X-ray diffraction . Density functional theory (DFT) is also used to optimize molecular structures and investigate vibrational frequencies and chemical shifts . These studies provide detailed insights into the molecular geometries and electronic structures of the compounds.
Chemical Reactions Analysis
The reactivity of methyl benzoate derivatives can be complex, involving processes such as acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The chemical reactivity descriptors and thermodynamic properties of these compounds are also studied to understand their behavior in different environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl benzoate derivatives are diverse. Some compounds exhibit liquid crystalline and fluorescence properties, with mesophase stability being affected by the length of the alkyl chain . The thermal stability of these compounds can be high, with some being stable up to 200°C . The crystal structures reveal various intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to the solid-state architecture of the materials .
Scientific Research Applications
Synthesis of Gefitinib
- Scientific Field : Pharmaceutical Engineering
- Application Summary : Methyl 3-Hydroxy-4-methoxybenzoate is used as a starting material in the synthesis of Gefitinib , a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases . Gefitinib is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .
- Methods of Application : The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
- Results or Outcomes : This novel synthetic route produced overall yields as high as 37.4% .
Synthesis of Benzaldehyde
- Scientific Field : Green Chemistry
- Application Summary : Methyl benzoate, a similar compound to Methyl 4-(3-hydroxypropoxy)benzoate, is used as a cost-effective raw material in the synthesis of benzaldehyde . Benzaldehyde is a compound widely utilized in food, medicine, and cosmetics .
- Methods of Application : The synthesis of benzaldehyde was achieved through a one-step catalytic hydrogenation .
- Results or Outcomes : This process aligns with the principles of atom economy and green production .
properties
IUPAC Name |
methyl 4-(3-hydroxypropoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6,12H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKOGZHDDHKQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-hydroxypropoxy)benzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.